Magnolioside Magnolioside Magnolioside is a member of coumarins and a glycoside.
Magnolioside is a natural product found in Micromelum hirsutum, Helichrysum arenarium, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20186-29-2
VCID: VC1775613
InChI: InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
SMILES:
Molecular Formula: C16H18O9
Molecular Weight: 354.31 g/mol

Magnolioside

CAS No.: 20186-29-2

Cat. No.: VC1775613

Molecular Formula: C16H18O9

Molecular Weight: 354.31 g/mol

* For research use only. Not for human or veterinary use.

Magnolioside - 20186-29-2

Specification

CAS No. 20186-29-2
Molecular Formula C16H18O9
Molecular Weight 354.31 g/mol
IUPAC Name 7-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Standard InChI InChI=1S/C16H18O9/c1-22-9-5-8-7(2-3-12(18)23-8)4-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16-/m1/s1
Standard InChI Key WBAVLTNIRYDCPM-YMILTQATSA-N
Isomeric SMILES COC1=C(C=C2C=CC(=O)OC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Canonical SMILES COC1=C(C=C2C=CC(=O)OC2=C1)OC3C(C(C(C(O3)CO)O)O)O

Introduction

Chemical Properties and Structure

Magnolioside, with the CAS number 20186-29-2, is chemically described as 2H-1-Benzopyran-2-one, 6-(beta-D-glucopyranosyloxy)-7-methoxy-. It is also known by synonyms such as Methylesculin and Esculin methyl ether .

The compound has a molecular formula of C16H18O9 and a molecular weight of 354.31 g/mol . Structurally, Magnolioside consists of a coumarin nucleus with a glucose moiety linked to it, forming a glycosidic bond. The presence of this glucose component contributes to the compound's water solubility and biological activities .

Table 1: Chemical Properties of Magnolioside

PropertyValue
CAS Number20186-29-2
Molecular FormulaC16H18O9
Molecular Weight354.31 g/mol
Chemical ClassCoumarin glycoside
SynonymsMethylesculin, Esculin methyl ether
Physical AppearanceYellow powder
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Natural Sources and Distribution

Magnolioside occurs naturally in various plant species across different families. It was originally identified in magnolia plants, from which it derives its name. Through phytochemical studies, researchers have identified this compound in multiple plant species, expanding our understanding of its natural distribution.

The compound has been reported in:

  • Various species of the Magnolia genus

  • Micromelum hirsutum

  • Helichrysum arenarium

  • Artemisia scoparia

  • Angelica gigas Nakai (Umbelliferae)

The concentration of Magnolioside varies across different plant parts and species, with higher concentrations typically found in the bark and roots. Environmental factors and geographical location can also influence the compound's abundance in these plants.

Biological Activities

Anti-plasmodial Activity

One of the most significant properties of Magnolioside is its anti-plasmodial activity. Research has demonstrated that Magnolioside exhibits notable growth inhibitory activity against chloroquine-sensitive strains of Plasmodium falciparum, the parasite responsible for malaria .

In vitro studies have reported an IC50 value of 8.2 μM against chloroquine-sensitive strains of P. falciparum, indicating its potential as an antimalarial agent . This activity is particularly notable as it suggests Magnolioside could be valuable in addressing drug resistance in malaria treatment.

Antibacterial Properties

Magnolioside has demonstrated moderate antibacterial activity against several bacterial strains, with particular efficacy against Staphylococcus aureus CIP 53.154 . This antibacterial activity suggests potential applications in developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.

The mechanism of this antibacterial activity may involve disruption of bacterial cell membranes or interference with essential bacterial enzymes, though further research is needed to fully elucidate these mechanisms.

Neuroprotective Effects

Recent studies have revealed that Magnolioside possesses significant neuroprotective properties. It has been found to protect nerve cells from damage caused by oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Particularly noteworthy is Magnolioside's protective effect against glutamate-induced toxicity, a major factor in various neurological disorders . These findings suggest potential applications in neuroprotective therapies and treatments for neurodegenerative conditions.

Analgesic Properties

Magnolioside is reported to contribute to the analgesic activity observed in certain medicinal plants, particularly Artemisia scoparia . This analgesic effect may be related to the compound's anti-inflammatory properties, though specific mechanisms remain to be fully characterized.

The presence of Magnolioside alongside other compounds such as chlorogenic acid, coumarin, cappillarisin, and butylester in Artemisia scoparia contributes to this plant's traditional use for pain relief .

Research Studies and Molecular Interactions

Molecular Interactions

Studies on Magnolioside have revealed significant interactions with various biological targets. Molecular simulation studies have demonstrated that Magnolioside interacts effectively with viral proteases, suggesting potential antiviral applications.

Interaction energy studies have quantified Magnolioside's binding affinity with various targets. As shown in Table 2, these interaction energies indicate strong binding potential with several biologically relevant molecules.

Table 2: Interaction Energies of Magnolioside with Various Targets

Target/Study ContextInteraction Energy (kcal/mol ± SD)Reference
Lactoferrin Study 1-25.44 (4.05)
Lactoferrin Study 2-32.2 (4.2)

Cytotoxicity Studies

An important aspect of any potential therapeutic compound is its safety profile. Studies evaluating Magnolioside's cytotoxicity have demonstrated that it shows no significant cytotoxicity toward SK-OV-3 cancer cell lines, with an IC50 value greater than 100 μM . This favorable toxicity profile suggests that Magnolioside may be well-tolerated in potential therapeutic applications.

Comparative Analysis

When compared to other natural coumarins and glycosides, Magnolioside demonstrates distinct pharmacological profiles and activities. In antiplasmodial activity studies, Magnolioside (IC50 of 8.2 μM) showed comparable activity to marmesinin (IC50 of 5.3 μM), suggesting that the core coumarin structure plays a significant role in this activity .

Future Research Directions

While significant progress has been made in understanding Magnolioside's properties and activities, several areas warrant further investigation:

  • Detailed mechanisms of action for its various biological activities

  • In vivo studies to confirm efficacy and safety profiles

  • Structure-activity relationship studies to optimize therapeutic potential

  • Development of synthetic pathways to ensure sustainable supply

  • Clinical studies to evaluate therapeutic applications in humans

  • Exploration of potential synergistic effects with established medications

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